2,2-difluoro-2-(3-methoxy-4-methylphenyl)ethan-1-amine hydrochloride
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Overview
Description
2,2-Difluoro-2-(3-methoxy-4-methylphenyl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C10H14ClF2NO. It is a versatile small molecule scaffold used primarily in research and development. This compound is known for its unique structural features, including the presence of difluoromethyl and methoxy groups, which contribute to its distinct chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-difluoro-2-(3-methoxy-4-methylphenyl)ethan-1-amine hydrochloride typically involves the introduction of difluoromethyl and methoxy groups onto an aromatic ring. One common method involves the reaction of 3-methoxy-4-methylbenzaldehyde with difluoromethylamine under specific conditions to form the desired product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as palladium on carbon, to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of automated systems and advanced analytical techniques, such as high-performance liquid chromatography (HPLC), further enhances the efficiency and quality of the production process .
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-2-(3-methoxy-4-methylphenyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoromethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted aromatic compounds .
Scientific Research Applications
2,2-Difluoro-2-(3-methoxy-4-methylphenyl)ethan-1-amine hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: It is explored for its potential therapeutic properties, including its role as a precursor in the synthesis of drug candidates.
Mechanism of Action
The mechanism of action of 2,2-difluoro-2-(3-methoxy-4-methylphenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group enhances the compound’s binding affinity and selectivity towards these targets, leading to modulation of biological pathways. The methoxy group further contributes to the compound’s stability and solubility, facilitating its biological activity .
Comparison with Similar Compounds
Similar Compounds
2,2-Difluoro-2-(3-methylphenyl)ethan-1-amine hydrochloride: Lacks the methoxy group, resulting in different chemical properties and reactivity.
2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-amine hydrochloride: Similar structure but with different substitution patterns on the aromatic ring.
2,2-Difluorocyclopropan-1-amine hydrochloride: Contains a cyclopropane ring instead of an aromatic ring, leading to distinct chemical behavior.
Uniqueness
2,2-Difluoro-2-(3-methoxy-4-methylphenyl)ethan-1-amine hydrochloride is unique due to the presence of both difluoromethyl and methoxy groups, which confer specific chemical and biological properties. These features make it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2,2-difluoro-2-(3-methoxy-4-methylphenyl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F2NO.ClH/c1-7-3-4-8(5-9(7)14-2)10(11,12)6-13;/h3-5H,6,13H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZHODOUGWXHXDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(CN)(F)F)OC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClF2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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